Benzeneethanol, beta-amino-4-nitro-, (betaR)-
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Overview
Description
. This compound is characterized by the presence of a benzene ring, an ethanol group, an amino group, and a nitro group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, beta-amino-4-nitro-, (betaR)- can be achieved through various synthetic routes. One common method involves the Henry reaction, which is a base-catalyzed C-C bond-forming reaction between nitroalkanes and aldehydes or ketones . This reaction typically requires a base catalyst and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, beta-amino-4-nitro-, (betaR)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce a nitro compound.
Scientific Research Applications
Benzeneethanol, beta-amino-4-nitro-, (betaR)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanol, beta-amino-4-nitro-, (betaR)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biomolecules. The specific molecular targets and pathways involved depend on the context of its use and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzeneethanol, beta-amino-4-nitro-, (betaR)- include:
- Phenethyl alcohol, p-nitro-
- p-Nitrophenethyl alcohol
- 2-(p-Nitrophenyl)ethanol
- 4-Nitrophenethyl alcohol
- 2-(4-Nitrophenyl)ethanol
Uniqueness
Benzeneethanol, beta-amino-4-nitro-, (betaR)- is unique due to its specific chiral configuration and the presence of both amino and nitro functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
1213473-31-4 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
InChI Key |
WWDKYXJKHQRFGX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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